molecular formula C19H26N2O2 B4652923 2-[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol

2-[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol

Cat. No.: B4652923
M. Wt: 314.4 g/mol
InChI Key: WLIFUECHCBIXLE-UHFFFAOYSA-N
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Description

2-[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol is a chemical compound that features a naphthalene ring attached to a piperazine moiety, which is further linked to an ethoxyethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol typically involves the reaction of naphthalen-1-ylmethyl chloride with piperazine to form 4-(naphthalen-1-ylmethyl)piperazine. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The naphthalene ring can be hydrogenated under high pressure to form a dihydronaphthalene derivative.

    Substitution: The ethoxyethanol chain can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of naphthalen-1-ylmethyl ketone derivatives.

    Reduction: Formation of dihydronaphthalene derivatives.

    Substitution: Formation of various substituted ethoxyethanol derivatives.

Scientific Research Applications

2-[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-13-15-23-14-12-20-8-10-21(11-9-20)16-18-6-3-5-17-4-1-2-7-19(17)18/h1-7,22H,8-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIFUECHCBIXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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